molecular formula C13H13NO2S2 B12228240 Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate CAS No. 84645-51-2

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

Cat. No.: B12228240
CAS No.: 84645-51-2
M. Wt: 279.4 g/mol
InChI Key: XGLHGYHCDSUBJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate is a thiazole derivative characterized by a 3-phenyl substituent and a 2-sulfanylidene (thioketone) group on the thiazole ring, with an ethyl acetate side chain at position 3.

Thiazole derivatives are prized for their bioactivity, influenced by substituents at positions 2, 3, and 4. The sulfanylidene group enhances electrophilicity, facilitating nucleophilic substitutions, while the phenyl group contributes to lipophilicity and π-π interactions in biological targets .

Properties

CAS No.

84645-51-2

Molecular Formula

C13H13NO2S2

Molecular Weight

279.4 g/mol

IUPAC Name

ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate

InChI

InChI=1S/C13H13NO2S2/c1-2-16-12(15)8-11-9-18-13(17)14(11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

XGLHGYHCDSUBJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=S)N1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate typically involves the reaction of 2-aminothiophenol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic substitution can occur at the phenyl ring, while nucleophilic substitution can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Synthesis References
This compound* C₁₃H₁₃NO₂S₂ 291.38 (calculated) - 3-phenyl
- 2-sulfanylidene
Hypothesized use in antimicrobial or kinase-targeting agents (inferred from analogs) -
Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate C₇H₁₀N₂O₂S 186.23 - 2-amino Intermediate for Mirabegron (overactive bladder treatment) and cephalosporin antibiotics
Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate (2a) C₁₃H₁₃NO₂S 263.32 - 2-phenyl Antifungal activity; synthesized via benzothioamide and ethyl 4-bromo-3-oxobutanoate
Ethyl 2-(2-bromo-1,3-thiazol-4-yl)acetate C₇H₈BrNO₂S 250.11 - 2-bromo Intermediate for cross-coupling reactions; bromine enables further functionalization
Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate C₇H₉NO₃S₂ 219.28 - 4-oxo
- 2-sulfanylidene (thiazolidinone core)
Antimicrobial potential; structurally similar to rhodanine derivatives
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate C₁₃H₁₄N₂O₄S₂ 326.39 - 2-sulfonamide Explored in sulfonamide-based drug design (e.g., protease inhibitors)

Notes:

  • *The target compound's molecular weight is calculated based on its formula.

Structural and Functional Insights

Sulfanylidene vs. Amino Substituents
  • The 2-sulfanylidene group in the target compound introduces a thioketone moiety, increasing electrophilicity compared to the 2-amino group in . This difference impacts reactivity: sulfanylidene derivatives are more prone to nucleophilic attack, whereas amino groups participate in hydrogen bonding and are common in β3-adrenergic receptor ligands like Mirabegron .
  • Example : Ethyl 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetate () exhibits antimicrobial properties, likely due to the sulfanylidene group's interaction with microbial enzymes .
Phenyl vs. Alkyl Substituents
  • The 3-phenyl group enhances lipophilicity, improving membrane permeability in drug candidates. In contrast, alkyl chains (e.g., bromo in ) are smaller and may reduce steric hindrance for further reactions .
  • Example : Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate () demonstrated antifungal activity, attributed to the phenyl group's ability to disrupt fungal membrane integrity .
Sulfonamide vs. Sulfanylidene
  • Sulfonamide derivatives (e.g., ) are often used in antibacterial and antiviral agents due to their ability to mimic enzyme substrates. Sulfanylidene derivatives, however, may act as Michael acceptors in enzyme inhibition .

Biological Activity

Ethyl 2-(3-phenyl-2-sulfanylidene-1,3-thiazol-4-yl)acetate (CAS Number: 84645-51-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and potential anticancer effects, supported by data tables and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₃N₁O₂S₂
Molecular Weight279.38 g/mol
Density1.34 g/cm³
Boiling Point398 ºC
Flash Point194.5 ºC
LogP3.3739
Polar Surface Area91.56 Ų

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study investigated the antimicrobial activity of various thiazole derivatives, revealing that modifications in their structure significantly influenced their effectiveness against different bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study, several thiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with higher lipophilicity exhibited enhanced antimicrobial activity:

CompoundMIC (µg/mL) against Gram-positive BacteriaMIC (µg/mL) against Gram-negative Bacteria
Ethyl 2-(3-phenyl-2-sulfanylidene)15.6 - 50031.25 - 125
Other Thiazole DerivativesVaries (7.8 - 500)Varies (15.6 - 250)

The observed activity is attributed to the compound's ability to penetrate bacterial cell membranes effectively due to its lipophilic nature.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. A study highlighted its potential as an inhibitor of cancer cell proliferation through apoptosis induction in various cancer cell lines.

The proposed mechanism involves the interaction of the compound with specific cellular pathways that regulate cell survival and apoptosis:

  • Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were noted.
  • Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels contribute to oxidative stress, leading to apoptosis.

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